molecular formula C12H20N2O2 B3097778 (4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole CAS No. 131833-89-1

(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Cat. No.: B3097778
CAS No.: 131833-89-1
M. Wt: 224.3 g/mol
InChI Key: ZSZOYMBXNYZPFL-NXEZZACHSA-N
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Description

(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS: 148925-97-7) is a chiral bisoxazole ligand with a molecular formula of C₁₄H₂₄N₂O₂ (MW: 252.35) . It features two isopropyl substituents at the 4 and 4' positions of the tetrahydrobioxazole backbone, which impart steric bulk and enantioselectivity in asymmetric catalysis. This compound is widely employed in transition-metal-catalyzed reactions, such as nickel- or palladium-mediated cross-couplings, due to its ability to stabilize metal centers and induce high enantiomeric excess (ee) in products . Its (4S,4'S) stereochemistry is critical for achieving desired stereochemical outcomes, as demonstrated in the synthesis of α-arylglycines (>99% ee) .

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-7(2)9-5-15-11(13-9)12-14-10(6-16-12)8(3)4/h7-10H,5-6H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZOYMBXNYZPFL-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC(CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=N[C@H](CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of diisopropyl-substituted precursors in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced catalytic processes can further enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of dihydro derivatives .

Scientific Research Applications

(4S,4’S)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4S,4’S)-4,4’-Diisopropyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole with structurally related bisoxazole ligands:

Compound Name Substituents Molecular Weight CAS No. Key Applications Enantioselectivity (ee) Reference
This compound Isopropyl (4,4') 252.35 148925-97-7 Pd/Ni-catalyzed cross-couplings, α-arylglycine synthesis >99% (Pd) , 78% (Ni) [1, 2, 13]
(4R,4'R)-4,4'-Diphenyl-4,4',5,5'-tetrahydro-2,2'-bioxazole Phenyl (4,4') 292.33 148925-98-8 Asymmetric catalysis (limited data) Not reported [21]
4,4',5,5'-Tetramethyl-2,2'-bioxazole Methyl (4,4',5,5') 192.24 N/A Radical-mediated couplings Racemic (no stereocontrol) [10]
5,5'-Diphenyl-2,2'-bioxazole Phenyl (5,5') 298.33 N/A Photocatalysis, dimerization Not applicable (non-chiral) [10]
(4S,4'S)-4,4'-Bis(tert-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole tert-Butyl (4,4') 280.38 135565-31-0 Sterically hindered catalysis Not reported [16]

Performance in Catalysis

Reaction Type Ligand Yield (%) ee (%) Reference
Pd-catalyzed Petasis reaction (4S,4'S)-Diisopropyl 60–85 >99 [1]
Ni-catalyzed radical coupling (4R,4'R)-Diisopropyl 60 78 [2]
Cu-catalyzed C–H activation Racemic BiOX (L4) 62–70 0 [9, 11]

Biological Activity

(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole is a chiral compound of significant interest in both chemistry and biology due to its unique structural characteristics and potential biological applications. This compound features two oxazole rings and isopropyl substituents that contribute to its stereochemical complexity. The following sections detail its biological activities, synthesis methods, and relevant research findings.

  • IUPAC Name : (4S)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
  • Molecular Formula : C12H20N2O2
  • CAS Number : 131833-89-1

Biological Activity

Research indicates that this compound exhibits various biological activities that make it a valuable subject for further investigation:

Enzyme Interaction Studies

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that it can inhibit enzymes like cyclooxygenase (COX), which is crucial in inflammation processes.
  • Protein-Ligand Binding : The unique structure of this compound allows it to interact effectively with various proteins. Its binding affinity can be assessed using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Antimicrobial Activity

Recent studies have reported that this compound demonstrates antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Antiviral Potential

Preliminary research suggests that this compound may possess antiviral properties. In vitro studies have shown effectiveness against certain viral strains, indicating a need for further exploration into its mechanism of action.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of diisopropyl-substituted precursors under controlled conditions. Common methods include:

  • Cyclization Reactions : Utilizing appropriate catalysts and solvents to facilitate the formation of the oxazole rings.
  • Continuous Flow Synthesis : This modern approach enhances yield and control over reaction parameters.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the enzyme inhibitory effects of various oxazole derivatives including this compound. The findings indicated a significant reduction in enzyme activity at specific concentrations.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity published in Antimicrobial Agents and Chemotherapy, the compound was tested against multiple bacterial strains. Results showed promising activity with lower MIC values compared to standard antibiotics.

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield and enantiomeric purity?

  • Methodological Answer: The synthesis typically involves multi-step protocols starting from chiral precursors like (S)-(+)-2-phenylglycinol. A three-step process (condensation, cyclization, and functionalization) achieves high yields (83.2–94.5% per step) and enantiomeric purity (>99% ee). Key conditions include:
  • Solvent selection: Ethanol or methanol for cyclization to minimize racemization .
  • Catalysts: Palladium or nickel complexes for asymmetric transformations, ensuring stereochemical control .
  • Temperature control: Reflux conditions (e.g., 80–100°C) to optimize reaction kinetics without degrading sensitive intermediates .
    Polarimetry and chiral HPLC are critical for monitoring ee during purification .

Q. Which spectroscopic methods are most effective for confirming structural integrity and stereochemistry?

  • Methodological Answer:
  • 1H/13C NMR: Assigns proton environments (e.g., diastereotopic protons at C4/C4') and confirms isopropyl substituents .
  • IR spectroscopy: Validates oxazole ring formation (C=N stretching at ~1650 cm⁻¹) .
  • GC-MS/HPLC: Detects impurities (<1%) and quantifies enantiomeric excess .
  • X-ray crystallography: Resolves absolute configuration in single-crystal studies, particularly for cryptand derivatives .

Advanced Research Questions

Q. How can computational methods like DFT predict ion selectivity in cryptands derived from this bioxazole?

  • Methodological Answer: DFT calculations (e.g., RB3LYP/LANL2DZp) model cavity size and donor atom interactions to predict ion selectivity. For example:
  • Cryptand 1 (O-donors): Prefers Na⁺/Ca²⁺ due to shorter Mm⁺–O bond lengths (1.8–2.2 Å) and optimal cavity matching [phen.phen.phen]-type structures .
  • Cryptand 2 (N-donors): Binds Mg²⁺ via longer Mm⁺–N bonds (2.1–2.5 Å), mimicking [2.1.1] cryptands .
    Solvent effects (e.g., furan vs. ammonia coordination) are incorporated using continuum solvation models .

Q. What strategies address contradictions in enantiomeric excess (ee) between synthetic batches?

  • Methodological Answer: Batch variability often stems from:
  • Catalyst loading: Suboptimal Pd or Ru catalyst ratios (<5 mol%) reduce stereoselectivity. Titration with chiral shift reagents (e.g., Eu(hfc)₃) identifies trace impurities .
  • Solvent polarity: Low-polarity solvents (e.g., hexane) exacerbate kinetic resolution issues. Switching to DMF or THF improves reproducibility .
  • Workup protocols: Rapid quenching and cold filtration minimize epimerization of labile intermediates .

Q. How does the steric environment of this ligand influence its performance in asymmetric catalysis?

  • Methodological Answer: The diisopropyl groups create a rigid, C₂-symmetric pocket that enhances enantioselectivity in Pd-catalyzed C–H arylation and Ir-catalyzed hydrogenation:
  • Steric parameters: A Tolman cone angle >160° disfavors undesired transition states, e.g., in allylic substitutions (up to 77% ee) .
  • Electronic effects: Electron-withdrawing substituents on the oxazole ring modulate metal-center electrophilicity, critical for cyclopropanation (96% ee with diazoacetates) .
    Mechanistic studies (e.g., Eyring analysis) correlate Δ‡S with steric bulk to optimize turnover frequencies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
Reactant of Route 2
(4S,4'S)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

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